(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative with a hydroxymethyl group at the 3-position and a carboxylic acid group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reduction of a cyclopentane derivative followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent oxidation steps using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like LiAlH4.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acid chlorides, or alcohols in the presence of a base.
Major Products
Oxidation: (1R,3R)-3-(carboxymethyl)cyclopentane-1-carboxylic acid.
Reduction: (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol.
Substitution: (1R,3R)-3-(alkoxymethyl)cyclopentane-1-carboxylic acid or (1R,3R)-3-(esterified)cyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxymethyl and carboxylic acid groups play a crucial role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,3S)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclohexane-1-carboxylic acid
- (1R,3R)-3-(hydroxymethyl)cyclopentane-1-methanol
Uniqueness
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds
Eigenschaften
CAS-Nummer |
64658-14-6 |
---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(1R,3R)-3-(hydroxymethyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(3-5)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
QNDIWYIEKILLJE-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@H](C[C@@H]1CO)C(=O)O |
Kanonische SMILES |
C1CC(CC1CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.